molecular formula C17H19N3O3S B7571536 (E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide

(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide

Cat. No. B7571536
M. Wt: 345.4 g/mol
InChI Key: FPRLWSKMQALNQW-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide is a synthetic compound that has gained attention in scientific research for its potential use in treating various diseases. This compound is also known by its chemical name, MPSP, and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MPSP has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inflammation research has shown that MPSP can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPSP has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MPSP has been shown to have various biochemical and physiological effects. In cancer research, MPSP has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Inflammation research has shown that MPSP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPSP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using MPSP in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using MPSP in lab experiments is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are many future directions for the use of MPSP in scientific research. One direction is the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by MPSP. Another direction is the investigation of the potential use of MPSP in combination with other drugs for the treatment of various diseases. Additionally, the use of MPSP in animal models of disease can provide valuable insights into its potential therapeutic effects.

Synthesis Methods

The synthesis method of MPSP involves a series of chemical reactions. The starting materials used in the synthesis are N-methyl-3-pyridin-3-ylamine, 4-sulfamoylphenylacetic acid, and prop-2-enal. These materials are reacted together in the presence of a catalyst, such as palladium on carbon, to form the final product, MPSP. The purity of the compound is then verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MPSP has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that MPSP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPSP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13(15-6-8-16(9-7-15)24(18,22)23)20(2)17(21)10-5-14-4-3-11-19-12-14/h3-13H,1-2H3,(H2,18,22,23)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRLWSKMQALNQW-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N(C)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N(C)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.